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Compound of Interest

2-Bromo-5-
Compound Name:
(trifluoromethyl)pyrazine

cat. No.: B1526318

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyrazine for Researchers and
Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)pyrazine is a halogenated and trifluoromethylated heterocyclic
compound of significant interest in the fields of medicinal chemistry and materials science. Its
unique electronic properties, stemming from the electron-withdrawing nature of both the
pyrazine ring nitrogens and the trifluoromethyl group, combined with the synthetically versatile
bromine handle, make it a highly valuable building block for the synthesis of complex molecular
architectures. This guide provides an in-depth overview of its commercial availability, synthesis,
key applications, and safe handling protocols, tailored for researchers and professionals in
drug development.

Compound Profile:

IUPAC Name: 2-bromo-5-(trifluoromethyl)pyrazine

CAS Number: 1196152-38-1[1][2]

Molecular Formula: CsH2BrFsNz[3]

Molecular Weight: 226.98 g/mol [3]
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o Appearance: Colorless to pale-yellow or yellow-brown oil or semi-solid[4]

The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and
biologically active compounds.[5] The introduction of a trifluoromethyl (-CFs) group can
significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it
a favored substituent in modern drug design.[6] Consequently, 2-Bromo-5-
(trifluoromethyl)pyrazine serves as a critical starting material for introducing this privileged
scaffold into novel pharmaceutical candidates.

Commercial Availability

2-Bromo-5-(trifluoromethyl)pyrazine is readily available from a variety of commercial
suppliers, catering to needs ranging from small-scale research and development to bulk
manufacturing. Purity levels are typically high, often exceeding 97-98%.

. ) Available Representative
Supplier Purity .
Quantities Catalog Number

Pricing and availability
Sigma-Aldrich not currently listed,; Varies AMBH303C602B[7]

contact for details

Apollo Scientific 98% 100mg, 250mg, 19, 59 PC99675[1]
Fluoromart Not specified 19, 59 1196152-38-1[4]
BLD Pharm Not specified Varies 1196152-38-1[8]
ChemicalBook Varies by supplier Varies CB52642252[3]
iChemical Not specified Custom EBD3460199[2]
Angene International Not specified Varies AGN-PC-0BL80S[9]

Note: Pricing and lead times are subject to change. It is recommended to contact suppliers
directly for current information.

Synthesis and Manufacturing
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While commercially available, in-house synthesis may be desirable for specific research
applications or cost management in large-scale projects. A plausible and efficient synthetic
route to 2-Bromo-5-(trifluoromethyl)pyrazine involves a Sandmeyer-type reaction starting
from the corresponding amine, 2-Amino-5-(trifluoromethyl)pyrazine. This classical yet robust
transformation is a cornerstone of aromatic chemistry for converting amino groups into a wide
array of functionalities, including halogens.[4][10]

The precursor, 2-Amino-5-(trifluoromethyl)pyrazine, can be synthesized or procured
commercially. The subsequent bromination proceeds via a two-step, one-pot process involving
diazotization of the amine followed by displacement with a bromide source, catalyzed by a
copper(l) salt.

Representative Synthetic Protocol: Sandmeyer
Bromination

This protocol is a representative methodology based on well-established Sandmeyer reaction
principles.[10][11] Researchers should perform their own optimization.

Step 1: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

e To a cooled (0-5 °C) solution of 2-Amino-5-(trifluoromethyl)pyrazine (1.0 eq) in an aqueous
solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq), add a solution of sodium nitrite
(NaNOz, 1.1-1.2 eq) in water dropwise.

e Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium
salt is often indicated by a slight color change.

« Stir the resulting diazonium salt solution at 0-5 °C for an additional 30-60 minutes.

Causality: The reaction is performed in a strong acidic medium to generate nitrous acid (HNOz2)
in situ from NaNO:z. The nitrous acid then reacts with the primary amine to form a stable, yet
reactive, diazonium salt. Low temperatures are critical to prevent the premature decomposition
of the diazonium intermediate.

Step 2: Copper-Catalyzed Bromination
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» In a separate flask, prepare a solution of copper(l) bromide (CuBr, 1.1-1.3 eq) in aqueous
HBr.

e Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous
evolution of nitrogen gas (Nz2) will be observed.

» Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.qg.,
50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

 After cooling, extract the product with an appropriate organic solvent (e.g., dichloromethane
or ethyl acetate).

» Wash the combined organic layers with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product via column chromatography on silica gel or distillation to yield 2-
Bromo-5-(trifluoromethyl)pyrazine.

Causality: The Cu(l) catalyst facilitates a single-electron transfer to the diazonium salt, leading
to the formation of an aryl radical and the release of Nz gas. This radical then abstracts a
bromine atom from a Cu(ll) bromide species, regenerating the Cu(l) catalyst and forming the
final product.[10] This radical-nucleophilic aromatic substitution mechanism is highly efficient
for installing halogens.[10]

Synthetic Workflow Diagram
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Step 1: Diazotization

(Z-Amino-5-(trifluoromethyl)pyrazine)

NaNOz, HBr (aq)
0-5°C

CuBr
RT to 60 °C
(-N2)

Step 2: Sandmeyer Reaction

2-Bromo-5-(trifluoromethyl)pyrazine

Click to download full resolution via product page

Caption: Synthetic route to 2-Bromo-5-(trifluoromethyl)pyrazine via Sandmeyer reaction.

Applications in Research and Development

The utility of 2-Bromo-5-(trifluoromethyl)pyrazine lies in its ability to participate in a wide
range of cross-coupling reactions, serving as a linchpin for constructing complex molecules.

Building Block for Kinase Inhibitors

The pyrazine scaffold is prevalent in many small-molecule kinase inhibitors.[12] 2-Bromo-5-
(trifluoromethyl)pyrazine is an ideal starting point for elaborating this core structure. The
bromine atom can be readily displaced or coupled using palladium-catalyzed reactions such as
Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and
modular installation of various aryl, heteroaryl, or alkyl groups at the 2-position, which is often
crucial for achieving potency and selectivity against specific kinase targets.
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Substrate in Palladium-Catalyzed a-Arylation

The compound has been specifically noted as a substrate for the palladium-catalyzed a-
arylation of Reformatsky reagents.[4] This reaction forms a carbon-carbon bond between the
pyrazine ring and an enolate equivalent, providing a direct route to molecules containing a
pyrazinyl-acetic ester moiety, a valuable pharmacophore in its own right.

Development of Novel Agrochemicals

Trifluoromethyl-substituted pyridines and pyrazines are key structural motifs in modern
agrochemicals, including herbicides and insecticides.[6] The unique properties imparted by the
trifluoromethyl group can enhance the efficacy and environmental profile of these agents. 2-
Bromo-5-(trifluoromethyl)pyrazine provides a versatile platform for synthesizing new
agrochemical candidates.

Application Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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